molecular formula C11H19N3 B3376046 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazole CAS No. 1170410-77-1

1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazole

Cat. No. B3376046
CAS RN: 1170410-77-1
M. Wt: 193.29 g/mol
InChI Key: WSAYFFFOBOPENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazole, also known as IPP or IPPP, is a chemical compound that belongs to the class of pyrazoles. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery.

Mechanism of Action

The exact mechanism of action of 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP is not yet fully understood. However, studies suggest that it acts as a partial agonist of the CB1 receptor, which results in the modulation of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, and its dysregulation has been associated with several diseases.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine in the brain, which is involved in the regulation of reward and pleasure. 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP has also been shown to decrease the release of glutamate, an excitatory neurotransmitter that is involved in the regulation of learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and schizophrenia. Further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Advances in technology such as structural biology and imaging techniques may provide new insights into the mechanism of action of 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP and its potential applications.

Scientific Research Applications

1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP has been studied extensively for its potential pharmacological properties. Several studies have reported its ability to bind to the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes such as pain, appetite, and mood. 1-(2-Methylpropyl)-3-pyrrolidin-2-ylpyrazoleP has also been shown to possess anxiolytic and antipsychotic properties, making it a potential candidate for the treatment of anxiety and schizophrenia.

properties

IUPAC Name

1-(2-methylpropyl)-3-pyrrolidin-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9(2)8-14-7-5-11(13-14)10-4-3-6-12-10/h5,7,9-10,12H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAYFFFOBOPENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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